molecular formula C₉H₁₄O₆ B1141940 (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one CAS No. 94697-68-4

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one

Cat. No.: B1141940
CAS No.: 94697-68-4
M. Wt: 218.21
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one can be synthesized through several synthetic routes. One common method involves the protection of L-gulonic acid with isopropylidene groups to form the lactone . The reaction typically requires acidic conditions and a suitable solvent such as methanol or water . The product is then purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Properties

IUPAC Name

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPPVKRHGNFKM-BNHYGAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662043
Record name 5,6-Isopropylidene-L-gulonic acid gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94697-68-4
Record name 5,6-Isopropylidene-L-gulonic acid gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes 5,6-O-Isopropylidene-L-gulono-1,4-lactone a suitable building block for biodegradable polymers?

A1: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is a derivative of L-gulonic acid, which itself stems from L-ascorbic acid (vitamin C). [] This makes it a readily available and bio-based starting material. The molecule possesses two hydroxyl groups that can react with diisocyanates to form polyurethanes. [] The presence of the lactone ring in the structure is crucial. After polymerization, the resulting polyurethane contains hydrolytically labile ester linkages within its backbone, enabling its degradation under physiological conditions. []

Q2: How does the hydrolysis rate of polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone compare to similar compounds?

A2: Research indicates that polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone demonstrate a faster hydrolysis rate compared to polyurethanes derived from methyl β-D-glucofuranosidurono-6,3-lactone under similar conditions (phosphate buffer solution, pH 8.0, 27°C). [] This suggests that the specific structure of the 5,6-O-Isopropylidene-L-gulono-1,4-lactone-derived monomer contributes to enhanced hydrolytic degradability.

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